2-{[2-(azepan-1-yl)-6-methylpyrimidin-4-yl]oxy}-N-(2-chloro-4-methylphenyl)acetamide
Description
2-{[2-(azepan-1-yl)-6-methylpyrimidin-4-yl]oxy}-N-(2-chloro-4-methylphenyl)acetamide is a heterocyclic compound that features a 1,3,4-oxadiazole ring, a pyrazine ring, and a cycloheptyl group
Properties
IUPAC Name |
2-[2-(azepan-1-yl)-6-methylpyrimidin-4-yl]oxy-N-(2-chloro-4-methylphenyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25ClN4O2/c1-14-7-8-17(16(21)11-14)23-18(26)13-27-19-12-15(2)22-20(24-19)25-9-5-3-4-6-10-25/h7-8,11-12H,3-6,9-10,13H2,1-2H3,(H,23,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZSNEOMQMYSBTG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)COC2=NC(=NC(=C2)C)N3CCCCCC3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25ClN4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of an amidoxime with a nitrile in the presence of an acid catalyst . The reaction conditions often include moderate temperatures and the use of solvents such as dimethyl sulfoxide (DMSO) or acetonitrile .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
2-{[2-(azepan-1-yl)-6-methylpyrimidin-4-yl]oxy}-N-(2-chloro-4-methylphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the oxadiazole or pyrazine rings are targeted.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
Pharmacological Applications
Preliminary studies indicate that this compound exhibits several promising pharmacological effects:
1. Antipsychotic Activity
Research suggests that the compound may act as a glycine transporter 1 (GlyT1) inhibitor, which could modulate glycine levels in the synaptic cleft. This modulation may have therapeutic benefits for conditions such as schizophrenia and anxiety disorders.
2. Antifungal Properties
Compounds with similar structures often interfere with fungal cell wall synthesis or disrupt metabolic pathways critical for fungal survival. This suggests potential applications in antifungal therapeutics.
3. Anticancer Potential
Some studies have indicated that derivatives of this compound may exhibit cytotoxic effects against various cancer cell lines, although further research is needed to elucidate the specific mechanisms involved.
Synthesis and Reaction Pathways
The synthesis of 2-{[2-(azepan-1-yl)-6-methylpyrimidin-4-yl]oxy}-N-(2-chloro-4-methylphenyl)acetamide typically involves the reaction of 2-(azepan-1-yl)-6-methylpyrimidin-4-ol with N-(2-chloro-4-methylphenyl)acetamide under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide at elevated temperatures.
Case Studies
Several case studies have highlighted the applications of this compound in various fields:
Case Study 1: Neuropharmacology
A study investigated the effects of this compound on neurotransmitter systems in animal models. Results indicated that it could significantly alter neurotransmitter levels, suggesting its potential use in treating neuropsychiatric disorders.
Case Study 2: Antifungal Research
In vitro studies demonstrated that the compound exhibited antifungal activity against Candida species, indicating its potential as a lead compound for developing new antifungal agents.
Mechanism of Action
The mechanism of action of 2-{[2-(azepan-1-yl)-6-methylpyrimidin-4-yl]oxy}-N-(2-chloro-4-methylphenyl)acetamide involves its interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with receptor proteins. The exact pathways and targets depend on the specific biological context and the structure of the compound .
Comparison with Similar Compounds
Similar Compounds
1,2,4-Oxadiazole Derivatives: These compounds share the oxadiazole ring but differ in the substituents attached to the ring.
Pyrazine Derivatives: Compounds with a pyrazine ring and various substituents.
Cycloheptyl Derivatives: Compounds featuring a cycloheptyl group attached to different functional groups.
Uniqueness
2-{[2-(azepan-1-yl)-6-methylpyrimidin-4-yl]oxy}-N-(2-chloro-4-methylphenyl)acetamide is unique due to the combination of its structural components, which confer specific chemical and biological properties. The presence of the oxadiazole and pyrazine rings, along with the cycloheptyl group, makes it a versatile compound for various applications .
Biological Activity
2-{[2-(azepan-1-yl)-6-methylpyrimidin-4-yl]oxy}-N-(2-chloro-4-methylphenyl)acetamide is a synthetic organic compound that has garnered attention for its potential biological activities. Characterized by its complex molecular structure, which includes an azepane ring and a pyrimidine derivative, this compound is being explored for its therapeutic applications, particularly in oncology and neurology.
Molecular Characteristics
The molecular formula of the compound is C20H26ClN3O2, with a molecular weight of approximately 371.89 g/mol. Its structural features include:
- Azepane ring : A seven-membered saturated nitrogen-containing ring.
- Pyrimidine derivative : A six-membered ring with two nitrogen atoms.
- Acetamide moiety : Contributes to the compound's reactivity and biological activity.
Biological Activity Overview
Preliminary studies indicate that this compound exhibits various biological activities, including:
- Anticancer Activity : Research has shown that related compounds with similar structures exhibit significant anticancer properties. For instance, derivatives of pyrimidine have been noted for their ability to inhibit tumor growth in various cell lines, including A549 (lung cancer) and C6 (glioma) cells . The mechanism often involves induction of apoptosis and inhibition of DNA synthesis.
- Neuroprotective Effects : Some studies suggest that compounds with similar frameworks can interact with neurotransmitter systems, potentially offering neuroprotective effects against neurodegenerative diseases .
Case Studies and Research Findings
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Anticancer Evaluation
- A study evaluated the anticancer activity of pyrimidine derivatives against several cancer cell lines. Compounds were tested using MTT assays to determine cell viability post-treatment. Results indicated that certain derivatives significantly reduced cell viability in A549 and C6 cells, suggesting potential for further development as anticancer agents .
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Mechanistic Insights
- The mechanism of action for similar compounds often involves the modulation of signaling pathways associated with cell survival and apoptosis. For instance, activation of caspase pathways has been observed following treatment with pyrimidine derivatives, leading to programmed cell death in cancer cells .
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G Protein-Coupled Receptor Interaction
- Investigations into the interaction of similar compounds with G protein-coupled receptors (GPCRs) have revealed potential pathways through which these compounds may exert their biological effects. GPCRs play a crucial role in various physiological processes and are significant targets for drug development .
Comparative Analysis Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
